molecular formula C6H2Br2IN3 B3233077 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1351373-56-2

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No.: B3233077
CAS No.: 1351373-56-2
M. Wt: 402.81 g/mol
InChI Key: BQQIDIVALUCVRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine typically involves the bromination and iodination of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium or Grignard reagents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyrazine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in synthetic chemistry. This dual halogenation allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQIDIVALUCVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 8.7 g (31.4 mmol) 6,8-dibromo-imidazo[1,2-a]pyrazine which was prepared according to a procedure described in the Journal of Medicinal Chemistry, 1984, vol. 27, #2, p. 206-212 in 210 mL N,N-dimethylformamide was added 7.42 g N-iodopyrrolidin-2,5-dione in one portion at 23° C. After 18 hours of stirring at 60° C., the solvent was removed in vaccuo and the residue was taken up in dichloromethane and washed with water and saturated sodium thiosulfate solution. The organic phase was dried over sodium sulphate, filtered and the solvent was evaporated to yield 9.46 g (74.8 of the title compound.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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